

# **Application Notes: ODN 2007 as a Vaccine Adjuvant in Chickens**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ODN 2007  |           |
| Cat. No.:            | B15610976 | Get Quote |

#### Introduction

Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule belonging to the Class B (or Type K) of CpG ODNs.[1] It contains unmethylated CpG dinucleotides that mimic microbial DNA, acting as potent immunostimulants.[1] In avian species, **ODN 2007** is recognized by Toll-like receptor 21 (TLR21), the functional equivalent of mammalian TLR9, making it a compelling adjuvant for poultry vaccines.[2][3] Its application has been extensively studied to enhance vaccine efficacy against critical avian pathogens like Avian Influenza Virus (AIV), Infectious Bronchitis Virus (IBV), and Newcastle Disease Virus (NDV).[2]

#### Mechanism of Action

The primary mechanism of **ODN 2007** in chickens involves the activation of the innate immune system through TLR21.[3] Upon recognition, TLR21 initiates a signaling cascade that triggers pro-inflammatory responses mediated by transcription factors like NF-kB and interferon regulatory factors (IRFs).[1] This leads to the production of a variety of cytokines and chemokines, skewing the immune response towards a T helper 1 (Th1) bias, which is crucial for clearing viral infections.[2][4]

Key immunological outcomes of **ODN 2007** administration include:

Activation of B cells: Class B CpG ODNs like ODN 2007 are known to strongly activate B cells, promoting proliferation and antibody production.[1][5]



- Dendritic Cell (DC) Maturation: Studies show that ODN 2007, particularly when delivered via nanoparticles, induces the maturation of chicken bone marrow-derived dendritic cells (chBMDCs), characterized by the upregulation of co-stimulatory molecules like CD40 and CD80.[2][6]
- Cytokine Induction: It stimulates a robust secretion of Th1-type cytokines, including Interferon-gamma (IFN-y), Interleukin-1β (IL-1β), IL-6, and IL-12.[2][4]

Interestingly, research in avian macrophages suggests a potential TLR-independent signaling pathway involving Heat shock protein 90 (Hsp90).[7] In this pathway, Hsp90α binds to **ODN 2007**, activating MAPK/ERK and PI3K/AKT signaling pathways, which also culminates in the production of inflammatory mediators like IFN-y, IL-6, and nitric oxide (NO).[7]

Advantages of **ODN 2007** as a Chicken Vaccine Adjuvant

- Enhanced Humoral Immunity: Consistently shown to induce significantly higher systemic (serum) and mucosal (lachrymal) antibody responses compared to vaccines with no adjuvant or conventional adjuvants like oil emulsions.[8][9]
- Induction of Cellular Immunity: Promotes a Th1-biased response, which is critical for controlling viral pathogens.[2][4]
- Versatile Delivery: Can be administered effectively through various routes, including intramuscular, subcutaneous, aerosol, and in ovo.[2][3][10]
- Improved Protection: Adjuvanted vaccines have demonstrated improved protective efficacy against viral challenges.[2]
- Safety Profile: Studies have demonstrated the in ovo safety of ODN 2007.[4]

Formulation and Delivery Considerations

**ODN 2007** is a molecular adjuvant that can be readily mixed with inactivated or subunit antigens.[2][11] However, its efficacy can be influenced by the delivery system. Encapsulating **ODN 2007** in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can offer advantages like sustained release and improved targeting to lymphoid organs.[2][3][10] For instance, while non-encapsulated **ODN 2007** generated higher antibody responses via the



intramuscular route, encapsulated **ODN 2007** was superior when administered by aerosol, eliciting stronger mucosal immunity.[10]

## **Data Presentation**

Table 1: Effect of **ODN 2007** on Antibody Response to Inactivated H9N2 Avian Influenza Virus (AIV) Vaccine



| Adjuvant<br>Group                                                                                                 | Dose per<br>Bird  | Route of<br>Administrat<br>ion | Peak Systemic Antibody Response (Serum)                | Peak Mucosal Antibody Response (Lachrymal)             | Reference |
|-------------------------------------------------------------------------------------------------------------------|-------------------|--------------------------------|--------------------------------------------------------|--------------------------------------------------------|-----------|
| CpG ODN<br>2007                                                                                                   | 2 μg or 10 μg     | Intramuscular                  | Significantly higher than Flagellin and AddaVax groups | Significantly higher than Flagellin and AddaVax groups | [8]       |
| Flagellin<br>(TLR5<br>Ligand)                                                                                     | 0.4 μg or 2<br>μg | Intramuscular                  | Lower than<br>ODN 2007                                 | Lower than<br>ODN 2007                                 | [8]       |
| AddaVax™<br>(Oil<br>Emulsion)                                                                                     | N/A               | Intramuscular                  | Lower than<br>ODN 2007                                 | Lower than<br>ODN 2007                                 | [8]       |
| No Adjuvant<br>(Virus only)                                                                                       | N/A               | Intramuscular                  | Baseline response                                      | Baseline response                                      | [8]       |
| Note: A fivefold higher dose of ODN 2007 (10 µg vs 2 µg) did not induce a significantly higher antibody response. |                   |                                |                                                        |                                                        |           |

Table 2: Effect of **ODN 2007** on Immune Gene Expression



| Gene   | Cell/Tissue<br>Type                 | Treatment                         | Fold Change in mRNA Expression (vs. Control) | Time Point                 | Reference |
|--------|-------------------------------------|-----------------------------------|----------------------------------------------|----------------------------|-----------|
| IFN-y  | Chicken Embryos (Infected with IBV) | 50 μg CpG<br>ODN 2007 (in<br>ovo) | Significant<br>up-regulation                 | 6 hours post-<br>injection | [4]       |
| IL-1β  | Chicken Embryos (Infected with IBV) | 50 μg CpG<br>ODN 2007 (in<br>ovo) | Significant<br>up-regulation                 | 6 hours post-<br>injection | [4]       |
| IL-6   | Chicken Embryos (Infected with IBV) | 50 μg CpG<br>ODN 2007 (in<br>ovo) | Significant<br>up-regulation                 | 6 hours post-<br>injection | [4]       |
| IL-12  | chBMDCs                             | CpG-NP<br>(PLGA<br>Nanoparticle)  | Enhanced expression                          | 16 hours                   | [2][6]    |
| IFN-γ  | chBMDCs                             | CpG-NP<br>(PLGA<br>Nanoparticle)  | Enhanced expression                          | 16 hours                   | [2][6]    |
| MIP-1β | Chicken<br>Embryo<br>Lungs          | 50 μg CpG<br>ODN 2007 (in<br>ovo) | ~14-fold<br>increase                         | 24 hours<br>post-injection | [12]      |
| MIP-3α | Chicken<br>Embryo<br>Lungs          | 50 μg CpG<br>ODN 2007 (in<br>ovo) | ~4-fold<br>increase                          | 24 hours<br>post-injection | [12]      |

## **Visualizations**





Click to download full resolution via product page

Caption: **ODN 2007** signaling pathways in chicken immune cells.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **ODN 2007** adjuvant efficacy.

## **Experimental Protocols**

Protocol 1: Preparation and Administration of an ODN 2007-Adjuvanted Inactivated Vaccine



This protocol is adapted from studies using inactivated Avian Influenza Virus (AIV) vaccines. [10][11]

#### Materials:

- Lyophilized ODN 2007[13]
- Sterile, endotoxin-free water or phosphate-buffered saline (PBS)[4][13]
- Inactivated viral antigen (e.g., formalin-inactivated H9N2 AIV)
- Sterile syringes and needles
- Vortex mixer

#### Procedure:

- Reconstitution of ODN 2007: Prepare a stock solution of ODN 2007. For example, add 500 μL of sterile, endotoxin-free water to a 1 mg vial of lyophilized ODN 2007 to create a 2 mg/mL stock solution.[13] Mix thoroughly by pipetting. Store aliquots at -20°C.
- Vaccine Formulation: On the day of vaccination, thaw the ODN 2007 stock solution. Dilute the ODN 2007 in sterile PBS to the desired final concentration.
- Gently mix the diluted **ODN 2007** with the predetermined dose of the inactivated viral antigen. For example, for a final dose of 10 μg of **ODN 2007** per bird, mix the corresponding volume with the antigen solution.[8] The final volume for intramuscular injection is typically between 100 μL and 200 μL.[11]
- Administration: Administer the vaccine formulation to chickens via intramuscular injection, typically in the thigh or breast muscle.[11]
- Immunization Schedule: A common schedule involves a primary vaccination at day 7 post-hatch, followed by a booster vaccination at day 21 post-hatch.[10][11]

Protocol 2: Evaluation of Humoral (Antibody) Immune Response by ELISA



This protocol describes a general method for measuring antigen-specific antibody titers in chicken serum.

#### Materials:

- Blood collection tubes (without anticoagulant)
- Centrifuge
- ELISA plates (96-well)
- Antigen for coating (the same used in the vaccine)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 5% skim milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Chicken serum samples (collected as per workflow)
- Secondary antibody (e.g., HRP-conjugated goat anti-chicken IgG)
- Substrate (e.g., TMB)
- Stop solution (e.g., 2M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- Sample Collection: Collect blood samples from the wing vein of each chicken at specified time points (e.g., weekly post-vaccination).[11] Allow the blood to clot, then centrifuge to separate the serum. Store serum at -20°C or lower until analysis.
- Plate Coating: Dilute the viral antigen in coating buffer and add 100  $\mu L$  to each well of an ELISA plate. Incubate overnight at 4°C.



- Washing and Blocking: Wash the plate three times with wash buffer. Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
- Serum Incubation: Wash the plate again. Prepare serial dilutions of the collected chicken serum samples in blocking buffer. Add 100  $\mu L$  of each dilution to the wells and incubate for 1 hour at 37°C.
- Secondary Antibody Incubation: Wash the plate. Add 100 μL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Detection: Wash the plate thoroughly. Add 100 μL of TMB substrate to each well and incubate in the dark until a color develops (typically 10-15 minutes).
- Reading: Stop the reaction by adding 50 μL of stop solution. Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., twice the mean OD of negative control sera).

Protocol 3: In Vivo Vaccine Efficacy and Challenge Study

This protocol is based on an Infectious Bronchitis Virus (IBV) challenge model.[2]

#### Animals and Housing:

 Specific-pathogen-free (SPF) chickens are used to avoid interference from maternal antibodies or prior infections. House chickens in appropriate biosafety level facilities.

#### Procedure:

- Group Allocation: Randomly divide chickens into experimental groups (e.g., PBS control, Vaccine + Free CpG, Vaccine + CpG-nanoparticle).[2]
- Immunization: Vaccinate the chickens according to a defined schedule. For example, a prime vaccination at 2 weeks of age, followed by two booster shots at 5 and 9 weeks of age.[2] The vaccine can be administered subcutaneously or via another relevant route.



- Pre-Challenge Monitoring: Collect samples (e.g., serum) two weeks after the first boost to confirm immune response via ELISA (as per Protocol 2).
- Viral Challenge: Two weeks after the final booster vaccination, challenge all chickens (including the control group) with a virulent strain of the target virus (e.g., 10<sup>6</sup> EID<sub>50</sub> of IBV).
   [2] The challenge route should mimic the natural route of infection.
- Post-Challenge Evaluation: Monitor the chickens daily for a set period (e.g., 10-14 days) for clinical signs of disease, morbidity, and mortality.
- Data Collection:
  - Record clinical scores based on disease severity.
  - Measure virus shedding through swabs (tracheal or cloacal) at various days postchallenge, quantified by methods like qRT-PCR.
  - At the end of the observation period, perform necropsy to assess internal lesion scores.
- Analysis: Evaluate the protective efficacy of the vaccine formulations by comparing the clinical signs, mortality rates, virus shedding titers, and lesion scores between the adjuvanted groups and the control group.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. invivogen.com [invivogen.com]
- 2. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]

### Methodological & Application





- 5. The Immunomodulatory Functions of Various CpG Oligodeoxynucleotideson CEF Cells and H9N2 Subtype Avian Influenza Virus Vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Toll-Like Receptor 5 and 21 Ligands as Adjuvants for a Formaldehyde Inactivated H9N2 Avian Influenza Virus Vaccine in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Immune Responses to an Inactivated Avian Influenza Virus Vaccine Adjuvanted with Nanoparticles Containing CpG ODN PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hongjing.com.tw [hongjing.com.tw]
- 12. CpG-ODNs induced changes in cytokine/chemokines genes expression associated with suppression of infectious bronchitis virus replication in chicken lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Application Notes: ODN 2007 as a Vaccine Adjuvant in Chickens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610976#using-odn-2007-as-a-vaccine-adjuvant-in-chickens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com